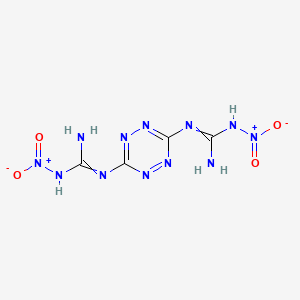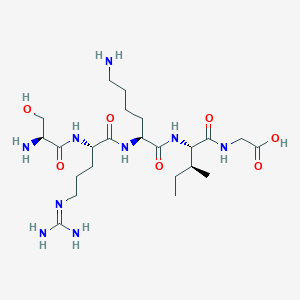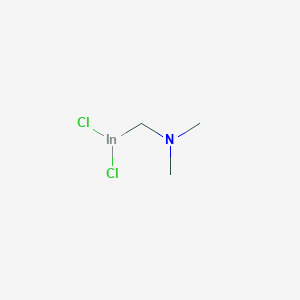
1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione is an organic compound that features a morpholine ring, a phenylethylidene group, and a butane-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione can be synthesized through a multi-step process involving the following key steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Phenylethylidene Group: The phenylethylidene group can be introduced through a condensation reaction between acetophenone and an appropriate aldehyde in the presence of a base such as sodium hydroxide.
Formation of the Butane-1,3-dione Moiety: The butane-1,3-dione moiety can be synthesized by reacting acetylacetone with a suitable electrophile such as benzyl chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Biological Studies: The compound is used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of fine chemicals, agrochemicals, and specialty polymers.
作用機序
The mechanism of action of 1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism of action depends on the specific biological context and the nature of the target molecules.
類似化合物との比較
1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)-2-(1-phenylethylidene)propan-1-one: This compound has a similar structure but lacks the butane-1,3-dione moiety, which may result in different chemical reactivity and biological activity.
1-(Piperidin-4-yl)-2-(1-phenylethylidene)butane-1,3-dione: This compound features a piperidine ring instead of a morpholine ring, which may affect its pharmacokinetic and pharmacodynamic properties.
1-(Morpholin-4-yl)-2-(1-phenylethylidene)butane-1,3-diol: This compound has a similar structure but contains a diol moiety instead of a dione moiety, which may influence its solubility and chemical stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.
特性
CAS番号 |
827574-19-6 |
|---|---|
分子式 |
C16H19NO3 |
分子量 |
273.33 g/mol |
IUPAC名 |
1-morpholin-4-yl-2-(1-phenylethylidene)butane-1,3-dione |
InChI |
InChI=1S/C16H19NO3/c1-12(14-6-4-3-5-7-14)15(13(2)18)16(19)17-8-10-20-11-9-17/h3-7H,8-11H2,1-2H3 |
InChIキー |
DDVVAUJHICPBIH-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(=O)C)C(=O)N1CCOCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)


![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)



![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)

